Superior Efficacy in Reducing Urgency Urinary Incontinence (UUI) Episodes vs. Tolterodine ER
In a 12-week, double-blind, placebo-controlled, randomized head-to-head trial (NCT00444925), fesoterodine 8 mg demonstrated superior efficacy over tolterodine extended-release (ER) 4 mg in reducing urgency urinary incontinence (UUI) episodes, the primary endpoint. Fesoterodine-treated patients (n=636) showed a significantly greater reduction in UUI episodes per 24 hours compared to tolterodine ER-treated patients (n=641) [1][2].
| Evidence Dimension | Change in UUI episodes per 24 hours at Week 12 |
|---|---|
| Target Compound Data | Superior reduction in UUI episodes (P = 0.017) |
| Comparator Or Baseline | Tolterodine ER 4 mg |
| Quantified Difference | Statistically significant difference (P = 0.017) favoring fesoterodine |
| Conditions | 12-week double-blind, double-dummy RCT in adults with OAB (≥8 voids/24h and ≥1 UUI episode/24h at baseline). Fesoterodine 4 mg for 1 week, then 8 mg for 11 weeks. Tolterodine ER 4 mg for 12 weeks. |
Why This Matters
For researchers developing OAB models or clinical trialists, this data validates fesoterodine as a more efficacious comparator than tolterodine, enabling more robust detection of treatment effects on incontinence endpoints.
- [1] Herschorn S, Swift S, Guan Z, Carlsson M, Morrow JD, Brodsky M, Gong J. Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial. BJU Int. 2010 Jan;105(1):58-66. View Source
- [2] ClinicalTrials.gov. NCT00444925. Clinical Trial to Evaluate the Efficacy and Safety of Fesoterodine in Comparison to Tolterodine for Overactive Bladder (OAB). View Source
